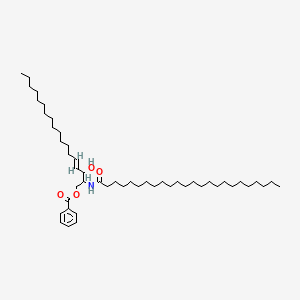

N-Lignoceroyl-D-sphingosine 1-benzoate

Description

N-Lignoceroyl-D-sphingosine 1-benzoate is a synthetic sphingolipid derivative characterized by a sphingosine backbone modified with a lignoceroyl (24-carbon saturated acyl) group at the amino terminus and a benzoate ester at the 1-hydroxyl position. This structural configuration distinguishes it from naturally occurring ceramides, which typically feature shorter acyl chains (e.g., stearoyl, C18) and lack aromatic ester groups.

Properties

Molecular Formula |

C49H87NO4 |

|---|---|

Molecular Weight |

754.2 g/mol |

IUPAC Name |

[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate |

InChI |

InChI=1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+ |

InChI Key |

UGXMIJNTDRLPDS-WUHPQKATSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(/C=C/CCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(C=CCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Lignoceroyl-D-sphingosine 1-benzoate involves the acylation of sphingosine with lignoceric acid (tetracosanoic acid) followed by esterification with benzoic acid. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide and ester bonds .

Industrial Production Methods

the general principles of large-scale lipid synthesis, including the use of automated synthesizers and optimized reaction conditions, can be applied to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

N-Lignoceroyl-D-sphingosine 1-benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the sphingosine backbone can be oxidized to form ketones or aldehydes.

Reduction: The amide and ester bonds can be reduced to form primary amines and alcohols, respectively.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as alcohols and amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines and alcohols.

Substitution: Formation of different ester derivatives.

Scientific Research Applications

N-Lignoceroyl-D-sphingosine 1-benzoate has been extensively studied for its applications in various fields:

Mechanism of Action

N-Lignoceroyl-D-sphingosine 1-benzoate exerts its effects by integrating into lipid membranes due to its structural similarity to endogenous sphingolipids. This integration influences membrane properties such as fluidity and permeability, which in turn affects cellular processes like signal transduction and membrane trafficking . The compound’s ability to self-assemble into stable lipid bilayers also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The following table summarizes key differences between N-lignoceroyl-D-sphingosine 1-benzoate and analogous sphingolipids or benzoate-containing compounds:

Key Observations:

Acyl Chain Length: The lignoceroyl group (C24) in the target compound confers higher hydrophobicity compared to stearoyl (C18) in β-galactosyl-C18-ceramide, likely enhancing its integration into lipid bilayers .

Biological Context : Unlike glycosphingolipids (e.g., GM4 in ), which mediate cell recognition, the benzoate variant may prioritize physicochemical stability over biological signaling .

Physicochemical and Analytical Data

- Solubility : Benzoate esters like (Z)-3-hexenyl benzoate exhibit low water solubility (e.g., 0.123 ± 0.013 mg/L in certain extracts) , suggesting similar hydrophobic behavior for the target compound.

- Synthetic Pathways : Analogous to glucosone benzoate derivatives (), the target compound may be synthesized via benzoylation under mild conditions (e.g., BzCl/pyridine at 0°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.